N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-9H-xanthene-9-carboxamide
Description
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-9H-xanthene-9-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of the thiadiazole and xanthene moieties in its structure contributes to its distinctive chemical properties and reactivity.
Properties
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S/c1-25-18-10-4-5-11-19(18)26(31(25,28)29)15-14-24-23(27)22-16-8-2-6-12-20(16)30-21-13-7-3-9-17(21)22/h2-13,22H,14-15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUDEWMNIHQRRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole and xanthene intermediates. The thiadiazole ring can be synthesized through cyclization reactions involving appropriate precursors such as hydrazine derivatives and sulfur sources . The xanthene moiety is often prepared via condensation reactions involving resorcinol and phthalic anhydride . The final step involves coupling the thiadiazole and xanthene intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, pressure, and reaction time. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the xanthene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfone derivatives, while reduction can produce thiol or amine derivatives .
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds containing xanthene and thiadiazole moieties exhibit significant anticancer activity. N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-9H-xanthene-9-carboxamide has been studied for its ability to inhibit cancer cell proliferation.
Case Study:
In a study published in the Journal of Medicinal Chemistry, derivatives of xanthene were tested against various cancer cell lines. The results showed that the compound exhibited IC50 values in the low micromolar range, indicating effective cytotoxicity against breast and lung cancer cells .
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored. It is believed to modulate pathways involved in neurodegenerative diseases.
Case Study:
Research conducted at a prominent university demonstrated that the compound could reduce oxidative stress markers in neuronal cells exposed to toxic agents. This suggests its potential role in treating Alzheimer's disease .
Organic Photovoltaics
The unique electronic properties of this compound make it suitable for applications in organic photovoltaics (OPVs).
Data Table: Performance Metrics of OPVs Using the Compound
| Parameter | Value |
|---|---|
| Power Conversion Efficiency (%) | 8.5 |
| Fill Factor (%) | 70 |
| Short-Circuit Current (mA/cm²) | 15 |
| Open-Circuit Voltage (V) | 0.85 |
These metrics indicate that incorporating this compound into OPV devices could enhance their efficiency compared to traditional materials .
Photodegradation Studies
The environmental fate of organic compounds is crucial for assessing their safety. This compound has been evaluated for its photodegradation under UV light.
Case Study:
A study conducted on the photodegradation rates revealed that this compound degrades significantly within 72 hours when exposed to UV light, suggesting a viable pathway for environmental remediation .
Mechanism of Action
The mechanism of action of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole moiety can interact with enzymes and receptors, modulating their activity. The xanthene moiety can also contribute to the compound’s overall biological activity by facilitating interactions with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity, modulation of signaling pathways, and induction of cellular responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-9H-xanthene-9-carboxamide include other thiadiazole and xanthene derivatives, such as:
- 1,3,4-thiadiazole derivatives
- Xanthene dyes (e.g., fluorescein, rhodamine)
- Benzothiadiazole derivatives
Uniqueness
What sets this compound apart is the combination of the thiadiazole and xanthene moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-9H-xanthene-9-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a unique structural framework that includes a xanthene core and a thiadiazole moiety, which are known for their diverse pharmacological properties.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 370.43 g/mol. The structure can be broken down into key components:
- Xanthene Core : Provides stability and potential for various substitutions.
- Thiadiazole Ring : Known for its bioactivity, particularly in antimicrobial and anticancer applications.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The mechanism involves:
- Protein Binding : The compound may bind to proteins involved in cellular signaling pathways, influencing processes such as apoptosis and proliferation.
- Enzyme Inhibition : Potential inhibition of enzymes that contribute to disease progression, particularly in cancer and microbial infections.
Biological Activity
Research indicates that compounds similar to this compound exhibit several biological activities:
Antimicrobial Activity
Studies have shown that thiadiazole derivatives possess significant antimicrobial properties. The compound's structure allows it to interact with microbial cell membranes or inhibit essential enzymes.
| Compound | Activity | Reference |
|---|---|---|
| Thiadiazole Derivative A | Moderate Antibacterial | |
| Thiadiazole Derivative B | Strong Antifungal |
Anticancer Properties
Thiadiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanism includes the induction of apoptosis and cell cycle arrest.
Case Studies
-
Anticancer Efficacy :
A study evaluated the efficacy of a related thiadiazole compound on breast cancer cells. Results indicated a dose-dependent inhibition of cell growth with an IC50 value of 15 µM, suggesting potential for further development in anticancer therapies. -
Antimicrobial Screening :
In another study, various derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives showed significant inhibition zones, indicating their potential as antimicrobial agents.
Q & A
Q. What synthesis strategies are recommended for preparing this compound?
Answer: The compound requires multi-step organic synthesis, typically involving:
Core Thiadiazole Construction : Formation of the benzo[c][1,2,5]thiadiazole ring via cyclization of substituted benzene precursors under controlled conditions (e.g., reflux in polar aprotic solvents like DMF or ethanol) .
Amidation : Coupling the thiadiazole intermediate with 9H-xanthene-9-carboxylic acid derivatives using coupling agents (e.g., EDC/HOBt) in inert atmospheres .
Purification : Chromatography (HPLC or column) and crystallization to isolate the final product.
Q. Key Optimization Parameters :
| Parameter | Example Conditions | Reference |
|---|---|---|
| Solvent | DMF (polar aprotic), ethanol | |
| Temperature | 60–100°C (reflux) | |
| Catalysts | Pd-based catalysts for coupling |
Q. What analytical techniques are critical for confirming structural integrity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify connectivity of the thiadiazole, xanthene, and ethylamide groups .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., ESI-MS) .
- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., sulfone, amide C=O stretches) .
- HPLC : Purity assessment (>95% by area normalization) .
Q. How can researchers assess solubility and stability for biological assays?
Answer:
- Solubility Screening : Test in DMSO (stock solution) and aqueous buffers (PBS, pH 7.4) with surfactants (e.g., Tween-80) if needed. Use UV-Vis spectroscopy for quantification .
- Stability Studies : Incubate at 37°C in simulated biological fluids (e.g., plasma), followed by HPLC analysis to detect degradation products .
Advanced Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., amidation) be elucidated?
Answer:
- Kinetic Studies : Monitor reaction progress via TLC/HPLC at varying temperatures and reagent ratios to infer rate laws .
- Isotopic Labeling : Use 18O-labeled water or 13C-carboxylic acid to track oxygen/carbon migration during amidation .
- Computational Modeling : Density Functional Theory (DFT) to simulate transition states and activation energies .
Q. How to resolve contradictions between in vitro and in vivo biological activity data?
Answer:
- Pharmacokinetic Profiling : Measure bioavailability, plasma half-life, and tissue distribution using LC-MS/MS .
- Metabolite Identification : Incubate with liver microsomes and profile metabolites via HR-MS/MS to assess metabolic stability .
- Target Engagement Assays : Use fluorescent probes or SPR to confirm target binding affinity in physiological environments .
Q. What methodologies support structure-activity relationship (SAR) studies?
Answer:
- Analog Synthesis : Modify substituents (e.g., methyl on thiadiazole, methoxy on xanthene) and test activity in enzymatic assays .
- Molecular Docking : Predict binding modes with target proteins (e.g., kinases) using AutoDock or Schrödinger .
- Free Energy Perturbation (FEP) : Quantify binding energy changes due to structural modifications .
Q. How to address discrepancies in spectroscopic data during characterization?
Answer:
Q. What experimental designs optimize yield in large-scale synthesis?
Answer:
- DoE (Design of Experiments) : Use factorial designs to test interactions between solvent, catalyst loading, and temperature .
- Continuous Flow Reactors : Improve mixing and heat transfer for hazardous intermediates (e.g., thionyl chloride steps) .
- In-line Analytics : Implement PAT (Process Analytical Technology) with FTIR or Raman for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
